2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide
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Description
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C21H20N4O4S and its molecular weight is 424.48. The purity is usually 95%.
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Biological Activity
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide , identified by its CAS number 922586-79-6 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its structure, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H20N4O4S, with a molecular weight of 424.5 g/mol . The structure features a pyrrolidine ring, a thiazole moiety, and a pyridine group, which are significant in contributing to its biological properties.
Property | Value |
---|---|
CAS Number | 922586-79-6 |
Molecular Formula | C21H20N4O4S |
Molecular Weight | 424.5 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in neurological and metabolic pathways. Preliminary studies suggest that it may act as a modulator of glutamate transporters, which are critical in the regulation of neurotransmission and neuroprotection.
Antiseizure Activity
Recent investigations have highlighted the compound's potential as an antiseizure agent. In vivo studies demonstrated significant efficacy in mouse models of epilepsy, showcasing its ability to reduce seizure frequency without notable central nervous system (CNS) side effects. This profile suggests a favorable therapeutic window for managing epilepsy.
Neuroprotective Effects
In vitro assays indicate that the compound enhances glutamate uptake in neuronal cultures, potentially offering neuroprotective benefits against excitotoxicity—a common mechanism underlying various neurodegenerative disorders. The positive allosteric modulation observed in these studies points to its unique mechanism compared to traditional antiseizure medications.
Case Studies
-
Study on Antiseizure Efficacy :
- Objective : Evaluate the antiseizure effects in mouse models.
- Findings : The compound exhibited broad-spectrum activity across multiple seizure models (e.g., maximal electroshock and pentylenetetrazol-induced seizures), indicating its potential as a first-in-class treatment for epilepsy.
-
Neuroprotective Mechanism Investigation :
- Objective : Assess the neuroprotective properties through glutamate transporter modulation.
- Findings : Enhanced glutamate uptake was observed in primary glial cultures, supporting the hypothesis of its role as a positive allosteric modulator of EAAT2 (excitatory amino acid transporter 2).
Research Findings Summary
The following table summarizes key findings from various studies on the biological activity of the compound:
Study Focus | Methodology | Key Findings |
---|---|---|
Antiseizure Activity | In vivo mouse models | Significant reduction in seizure frequency |
Glutamate Transport Modulation | In vitro assays | Enhanced glutamate uptake; positive allosteric modulation observed |
CNS Side Effects Assessment | Behavioral tests | Minimal CNS-related adverse effects noted |
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-2-29-15-7-5-8-16-20(15)23-21(30-16)25(12-14-6-3-4-11-22-14)19(28)13-24-17(26)9-10-18(24)27/h3-8,11H,2,9-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUAWGRGSXDVCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)CN4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.